molecular formula C16H17N3O4S B4077641 3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide

3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide

Cat. No. B4077641
M. Wt: 347.4 g/mol
InChI Key: YTDXTRRVYUOHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide, commonly known as NPSB, is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and properties.

Mechanism of Action

NPSB exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in cancer cells. By inhibiting CAIX, NPSB can prevent the acidification of the tumor microenvironment, which is known to promote tumor growth and metastasis. Additionally, NPSB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
NPSB has been shown to have a selective inhibitory effect on CAIX, which is overexpressed in cancer cells but not in normal cells. This selectivity makes NPSB a promising therapeutic agent for cancer treatment. Additionally, NPSB has been shown to reduce inflammation in preclinical studies, which could have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using NPSB in lab experiments is its selectivity for CAIX, which allows for the specific targeting of cancer cells. Additionally, NPSB has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of using NPSB in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

Future research on NPSB could focus on its potential as an imaging agent for cancer detection. Additionally, further studies could investigate the efficacy of NPSB as a therapeutic agent in animal models of cancer and inflammatory diseases. Furthermore, the development of more soluble derivatives of NPSB could improve its potential for in vivo applications.

Scientific Research Applications

NPSB has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, NPSB has been studied for its potential as an imaging agent for cancer detection.

properties

IUPAC Name

3-nitro-N-(3-pyrrolidin-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-7-4-8-16(12-15)24(22,23)17-13-5-3-6-14(11-13)18-9-1-2-10-18/h3-8,11-12,17H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXTRRVYUOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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